Methyl 6-oxo-6-phenylhexanoate
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Overview
Description
Methyl 6-oxo-6-phenylhexanoate is an organic compound with the molecular formula C13H16O3. It is a methyl ester derivative of 6-oxo-6-phenylhexanoic acid. This compound is known for its applications in organic synthesis and various chemical reactions due to its unique structure, which includes both a ketone and an ester functional group.
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 6-oxo-6-phenylhexanoate can be synthesized through several methods. One common approach involves the reaction of phenylacetic acid with methyl acrylate in the presence of a base, followed by oxidation to introduce the ketone group. Another method involves the esterification of 6-oxo-6-phenylhexanoic acid with methanol in the presence of an acid catalyst.
Industrial Production Methods
In industrial settings, the production of this compound typically involves large-scale esterification processes. These processes use continuous flow reactors to ensure efficient mixing and reaction of the starting materials. The reaction conditions are carefully controlled to optimize yield and purity, often involving temperatures around 60-80°C and the use of strong acid catalysts like sulfuric acid.
Chemical Reactions Analysis
Types of Reactions
Methyl 6-oxo-6-phenylhexanoate undergoes various chemical reactions, including:
Oxidation: The ketone group can be further oxidized to form carboxylic acids.
Reduction: The ketone group can be reduced to form secondary alcohols.
Substitution: The ester group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or alcohols can react with the ester group under acidic or basic conditions.
Major Products Formed
Oxidation: 6-oxo-6-phenylhexanoic acid.
Reduction: 6-hydroxy-6-phenylhexanoate.
Substitution: Various substituted esters or amides, depending on the nucleophile used.
Scientific Research Applications
Methyl 6-oxo-6-phenylhexanoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It serves as a model compound for studying enzyme-catalyzed reactions involving esters and ketones.
Medicine: Research into its derivatives has shown potential for developing new pharmaceuticals.
Industry: It is used in the production of specialty chemicals and as a precursor for various polymers.
Mechanism of Action
The mechanism of action of methyl 6-oxo-6-phenylhexanoate involves its interaction with various molecular targets. The ketone group can participate in nucleophilic addition reactions, while the ester group can undergo hydrolysis. These reactions are facilitated by enzymes or chemical catalysts, leading to the formation of various products that can exert biological or chemical effects.
Comparison with Similar Compounds
Similar Compounds
Ethyl 6-oxo-6-phenylhexanoate: Similar structure but with an ethyl ester group instead of a methyl ester.
6-oxo-6-phenylhexanoic acid: The free acid form of the compound.
2-hydroxy-6-oxo-6-phenylhexa-2,4-dienoate: A related compound with a conjugated diene system.
Uniqueness
Methyl 6-oxo-6-phenylhexanoate is unique due to its combination of a ketone and an ester functional group, which allows it to participate in a wide range of chemical reactions. This versatility makes it a valuable compound in both research and industrial applications.
Properties
Molecular Formula |
C13H16O3 |
---|---|
Molecular Weight |
220.26 g/mol |
IUPAC Name |
methyl 6-oxo-6-phenylhexanoate |
InChI |
InChI=1S/C13H16O3/c1-16-13(15)10-6-5-9-12(14)11-7-3-2-4-8-11/h2-4,7-8H,5-6,9-10H2,1H3 |
InChI Key |
JHWWYYHXNFAENU-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CCCCC(=O)C1=CC=CC=C1 |
Origin of Product |
United States |
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